1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone
Description
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, an azetidine ring, and a methylthio-substituted phenyl group
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-24-15-8-6-13(7-9-15)10-18(22)21-11-14(12-21)23-19-20-16-4-2-3-5-17(16)25-19/h2-9,14H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNGLVOKQODPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone typically involves multi-step organic reactions One common approach starts with the preparation of the benzo[d]thiazole intermediate, which is then reacted with an azetidine derivative
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzo[d]thiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, while the azetidine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-phenylethanone: Lacks the methylthio group, which may affect its biological activity.
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a methylthio group, potentially altering its chemical reactivity and applications.
Uniqueness: The presence of the methylthio group in 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone (CAS Number: 1421525-14-5) is a synthetic organic molecule with potential biological applications. This article summarizes its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.5 g/mol . The structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₂S₂ |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 1421525-14-5 |
Antimicrobial Properties
Recent studies have demonstrated that compounds containing the benzo[d]thiazole group exhibit significant antimicrobial activity. For instance, derivatives similar to the compound have shown Minimum Inhibitory Concentrations (MICs) as low as 1.562 μg/mL against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .
The proposed mechanism involves the inhibition of key enzymes such as DNA gyrase, which is critical for bacterial DNA replication. Compounds that inhibit this enzyme can effectively prevent bacterial growth and proliferation . The specific activity of the compound on DNA gyrase has not been fully elucidated but parallels have been drawn from related studies on similar structures.
Study on Antibacterial Activity
In a comparative study involving various benzo[d]thiazole derivatives, it was found that certain compounds exhibited potent antibacterial effects by disrupting bacterial cell wall synthesis and interfering with nucleic acid metabolism. The compound's structural features contribute to its interaction with microbial targets .
In Vitro Evaluation
In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibition capabilities of related compounds. For example, a related benzothiazinone compound demonstrated an IC50 value of 8.48 μM for acetylcholinesterase inhibition, suggesting potential neuroprotective effects alongside its antimicrobial properties .
Q & A
Q. What are the key steps and challenges in synthesizing 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone?
Methodological Answer: Synthesis typically involves multi-step reactions:
Azetidine Ring Formation : Cyclization of precursors (e.g., 3-aminoazetidine derivatives) under controlled conditions (inert atmosphere, polar aprotic solvents like DMF) .
Functionalization : Coupling the azetidine moiety with a benzo[d]thiazol-2-yloxy group via nucleophilic substitution, requiring precise pH and temperature control to avoid side reactions .
Introduction of Methylthio Phenyl Group : Alkylation or thioether formation using 4-(methylthio)phenethyl bromide, monitored via TLC/HPLC to ensure completion .
Key Challenges : Low yields in azetidine ring closure due to steric hindrance; purification of intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm azetidine ring connectivity, benzothiazole substitution, and methylthio group integration (e.g., δ ~2.5 ppm for SCH) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~423) and detects fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm) and benzothiazole C=N bonds (~1600 cm) .
Q. How do the functional groups (e.g., benzothiazole, azetidine) influence the compound’s reactivity?
Methodological Answer:
- Benzothiazole : Enhances π-π stacking with biological targets (e.g., enzymes) and stabilizes intermediates via resonance .
- Azetidine : Strain in the 4-membered ring increases nucleophilicity at the nitrogen, facilitating coupling reactions .
- Methylthio Group : The thioether sulfur participates in hydrogen bonding and redox interactions, influencing solubility and metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in azetidine coupling steps .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency for benzothiazole attachment .
- Temperature Control : Lower temperatures (~0–5°C) reduce side reactions during sensitive steps (e.g., thioether formation) .
Data-Driven Example : In analogous syntheses, yields increased from 45% to 72% when using DMF instead of THF .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Cross-Validation : Combine H-C HSQC to assign ambiguous peaks and rule out impurities .
- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities (e.g., azetidine ring puckering) .
- Computational Modeling : DFT calculations predict NMR shifts for proposed structures, aiding in reinterpretation .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replacing methylthio with sulfoxide/sulfone) to assess impact on bioactivity .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) to correlate substituent effects with IC values .
- Molecular Docking : Simulate binding modes with proteins (e.g., PDB: 3ERT) to identify critical interactions (e.g., benzothiazole stacking with hydrophobic pockets) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Kinetic Studies : Measure time-dependent inhibition (e.g., pre-incubation with enzymes) to distinguish reversible vs. covalent binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics (ΔH, ΔS) for target-ligand interactions .
- Mutagenesis : Engineer target proteins with residue substitutions (e.g., Ala-scanning) to identify key binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
